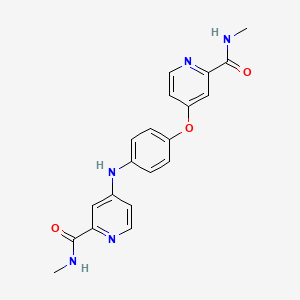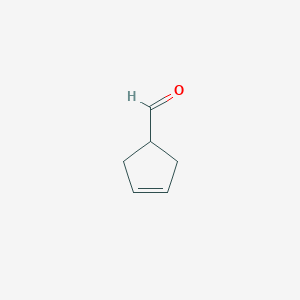![molecular formula C16H21Cl2NO4 B1653931 tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2,3-dichlorophenyl)carbamate CAS No. 2055119-25-8](/img/structure/B1653931.png)
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2,3-dichlorophenyl)carbamate
Vue d'ensemble
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2,3-dichlorophenyl)carbamate: is a chemical compound with the molecular formula C16H21Cl2NO4. It is known for its use in organic synthesis, particularly in the protection of amino groups during chemical reactions. The compound is characterized by the presence of tert-butyl and dichlorophenyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2,3-dichlorophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,3-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2,3-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or dichlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2,3-dichlorophenyl)carbamate is used as a protecting group for amino acids and peptides. It helps in preventing unwanted side reactions during synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to protect functional groups makes it valuable in the development of complex biological compounds.
Medicine: In medicine, the compound is used in the synthesis of drug molecules. It helps in the development of prodrugs, which are inactive compounds that can be metabolized into active drugs in the body.
Industry: Industrially, the compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2,3-dichlorophenyl)carbamate involves the protection of amino groups through the formation of a stable carbamate linkage. This linkage prevents the amino group from participating in unwanted reactions, thereby allowing selective reactions to occur at other functional groups. The compound can be deprotected under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amino group.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Similar in structure but lacks the dichlorophenyl group.
N-tert-Butoxycarbonyl-L-phenylalanine: Contains a phenylalanine moiety instead of the dichlorophenyl group.
N-tert-Butoxycarbonyl-L-tryptophan: Contains a tryptophan moiety instead of the dichlorophenyl group.
Uniqueness: tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2,3-dichlorophenyl)carbamate is unique due to the presence of both tert-butyl and dichlorophenyl groups. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications.
Propriétés
IUPAC Name |
tert-butyl N-(2,3-dichlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)11-9-7-8-10(17)12(11)18/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUMDRBBCKIYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C(=CC=C1)Cl)Cl)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136414 | |
| Record name | Imidodicarbonic acid, 2-(2,3-dichlorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055119-25-8 | |
| Record name | Imidodicarbonic acid, 2-(2,3-dichlorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidodicarbonic acid, 2-(2,3-dichlorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[3-(Carboxymethylsulfanyl)phenyl]sulfanylacetic acid](/img/structure/B1653863.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B1653865.png)
![Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-3-yl)phosphine](/img/structure/B1653867.png)



